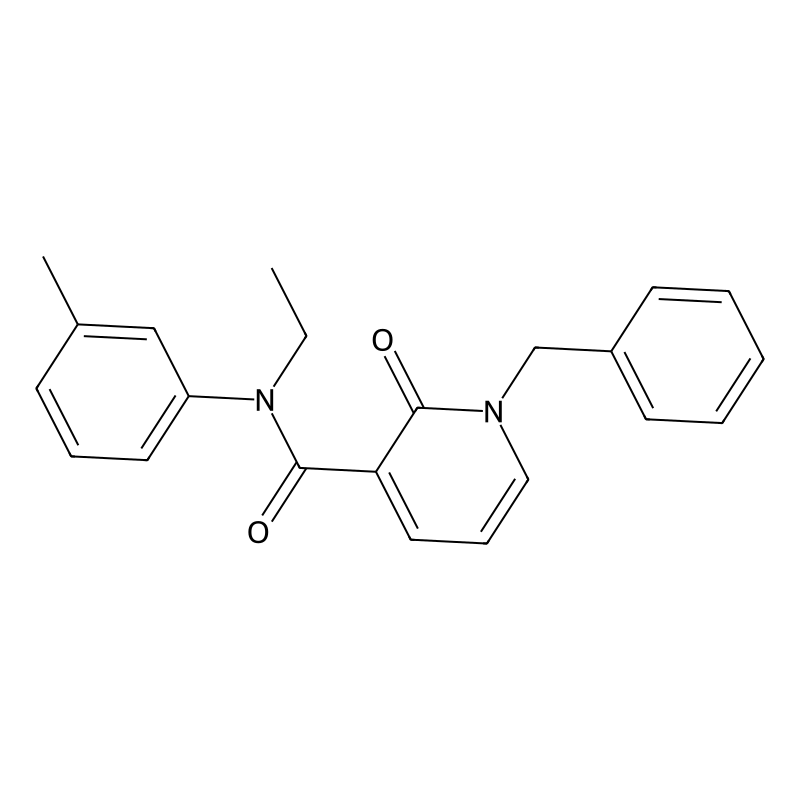1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 346.43 g/mol. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups. It is primarily utilized in research settings due to its potential applications in medicinal chemistry and pharmacology.
The reactivity of 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide can be attributed to the presence of the carbonyl group in the pyridine ring, which may participate in nucleophilic addition reactions. Additionally, the amide functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. The compound may also engage in various substitution reactions, depending on the reaction conditions and the presence of nucleophiles or electrophiles.
The synthesis of 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide typically involves several steps:
- Formation of the Pyridine Ring: Starting materials such as 3-methylacetophenone can be reacted with ethylamine and benzaldehyde to form an intermediate pyridine derivative.
- Carboxamide Formation: The intermediate can then be treated with appropriate carboxylic acid derivatives to introduce the carboxamide functionality.
- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity level, often reported at around 95%.
1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide is primarily used in research laboratories for:
- Drug Development: Its structure makes it a candidate for further modification and testing as a potential therapeutic agent.
- Biochemical Studies: It may serve as a tool compound to study specific biological pathways or mechanisms due to its unique structural features.
Several compounds share structural similarities with 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-benzyl-4-methyl-2-(2-oxo-3-phenylmethoxypyridin-1-yl)-1,3-thiazole-5-carboxamide | Thiazole ring | Anti-inflammatory | Contains thiazole moiety |
| N-benzyl-5-(4-hydroxy-2-oxopyridin-1-yl)-3-methylthiophene-2-carboxamide | Thiophene ring | Anticancer | Hydroxyl group enhances solubility |
| N-benzyl-N-(4-fluorophenyl)-2-(4-hydroxyquinolin-1(2H)-one) | Quinoline core | Antimicrobial | Fluorination increases potency |
These compounds illustrate how variations in functional groups and ring structures can influence biological activity and pharmacological properties while maintaining a core similarity to 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide.








